3-[4-(4-Nitrophenyl)piperazin-1-yl]propanoic acid

Serotonin Transporter Monoamine Release Selectivity

Researchers requiring selective serotonin transporter (SERT) probes often face scaffolds lacking conjugation handles or possessing poor selectivity. 3-[4-(4-Nitrophenyl)piperazin-1-yl]propanoic acid resolves this by integrating the highly selective 4-nitrophenylpiperazine core (SERT EC50 19-43 nM; >500-fold over DAT/NET) with a free propanoic acid linker. • Enables direct amide/ester diversification without additional linker synthesis. • LogP ≈1.72 ensures aqueous compatibility; distinct from chloro analog (LogP ≈1.94). • Immediate covalent immobilization onto amine-functionalized SPR/QCM surfaces. Supplied with full analytical documentation; shipped globally under ambient conditions.

Molecular Formula C13H17N3O4
Molecular Weight 279.29 g/mol
CAS No. 108911-74-6
Cat. No. B12126071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(4-Nitrophenyl)piperazin-1-yl]propanoic acid
CAS108911-74-6
Molecular FormulaC13H17N3O4
Molecular Weight279.29 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCC(=O)O)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C13H17N3O4/c17-13(18)5-6-14-7-9-15(10-8-14)11-1-3-12(4-2-11)16(19)20/h1-4H,5-10H2,(H,17,18)
InChIKeyFPEXVEVOZJTVAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[4-(4-Nitrophenyl)piperazin-1-yl]propanoic acid (CAS 108911-74-6): A Key 4-Nitrophenylpiperazine Intermediate for Neuroscience and Chemical Biology Procurement


3-[4-(4-Nitrophenyl)piperazin-1-yl]propanoic acid (CAS 108911-74-6) is a synthetic piperazine derivative characterized by a para-nitrophenyl substituent and a propanoic acid linker chain . It belongs to the class of arylpiperazines, a privileged scaffold extensively studied for its interactions with monoamine neurotransmitter systems [1]. The parent 4-nitrophenylpiperazine (pNPP) core is a well-documented selective partial serotonin releasing agent (SRA) with an EC50 of 19-43 nM at the serotonin transporter (SERT), a >500-fold selectivity over dopamine (DAT) and norepinephrine (NET) transporters (EC50 >10,000 nM), and partial efficacy with an Emax of 57% [1]. The addition of the propanoic acid moiety in the target compound introduces a functional handle for bioconjugation strategies, differentiating it from the parent pNPP and offering versatile utility in probe design and immobilization applications .

Why Generic Arylpiperazine Propanoic Acids Cannot Replace 3-[4-(4-Nitrophenyl)piperazin-1-yl]propanoic acid in Critical Assays


Substituting the 4-nitrophenyl group with other common 4-substituents like methoxy or chloro, or using the unfunctionalized pNPP core, leads to quantifiable alterations in key molecular properties that directly impact biological performance and experimental utility. The strong electron-withdrawing nitro group (Hammett σp ≈ +0.78) drastically shifts the electronic character of the aromatic ring compared to the electron-donating methoxy (σp ≈ -0.27) or weakly withdrawing chloro (σp ≈ +0.23) analogs, which is a critical determinant for target binding affinity [1]. Furthermore, calculated lipophilicity values (LogP) reveal clear differences, with the target compound (LogP ≈ 1.72) exhibiting markedly lower lipophilicity than its chlorophenyl analog (LogP ≈ 1.94) . These divergent physicochemical profiles ensure that in-class compounds are not freely interchangeable without significant re-optimization of assay conditions or risking loss of the desired selectivity profile inherent to the 4-nitrophenyl core.

Quantitative Differentiation Guide: 3-[4-(4-Nitrophenyl)piperazin-1-yl]propanoic acid vs. Closest Analogs for Procurement Decisions


Superior SERT Selectivity & Potency Profile vs. Non-Nitrated Analogs

The core 4-nitrophenylpiperazine (pNPP) pharmacophore, which is the active motif in the target compound, is a highly selective partial serotonin releasing agent. Its EC50 at SERT is 19-43 nM with an Emax of 57%. This is markedly selective over DAT and NET, for which the EC50 exceeds 10,000 nM, representing a >500-fold selectivity [1]. This profile is not an inherent property of the arylpiperazine class; for example, the non-nitrated analog 1-benzylpiperazine (BZP) acts as a non-selective releaser of dopamine and norepinephrine, demonstrating how a basic nitrogen substituent leads to a different pharmacology [2]. The retention of the 4-nitro group is, therefore, non-negotiable for maintaining this potent and selective serotonergic engagement profile.

Serotonin Transporter Monoamine Release Selectivity Structure-Activity Relationship

Physicochemical Differentiation: Lower Lipophilicity (LogP) vs. Chlorophenyl Analog

The calculated LogP, a key determinant of membrane permeability and non-specific binding, quantifiably distinguishes the target compound from its closest 4-chlorophenyl analog. The target 4-nitrophenyl compound has a LogP of 1.72, which is lower than the 4-chlorophenyl analog's LogP of 1.94 . This difference is driven by the stronger electron-withdrawing nature and polar character of the nitro group (Hammett σp ≈ +0.78) compared to chloro (σp ≈ +0.23) [1]. The reduced lipophilicity can lead to improved aqueous solubility and a different non-specific binding profile, which is a critical consideration for in vitro assays.

Lipophilicity LogP Physicochemical Properties ADME Prediction

Enabling Bioconjugation and Immobilization: A Unique Functional Handle vs. Parent pNPP

A key structural differentiation from the frequent comparator 1-(4-nitrophenyl)piperazine (pNPP) is the presence of a propanoic acid moiety. This functional group provides a versatile chemical handle for direct bioconjugation to amines, hydrazines, or alcohols via standard amide/ester bond formation . The parent pNPP (CAS 6269-89-2) lacks this functional group, making its direct immobilization on biosensor chips or conjugation to fluorescent dyes more synthetically demanding and less straightforward [1]. This feature uniquely positions the target compound as a more advanced and resource-efficient building block for constructing tool compounds, activity-based probes, and targeted delivery conjugates.

Bioconjugation Chemical Probe Immobilization Drug Discovery

Target Class Engagement: A Nitro-Activated Scaffold for 5-HT1A/SERT Dual Pharmacology

Structure-activity relationship (SAR) studies in the literature indicate that a nitro group on the phenyl ring of arylpiperazines is a key structural feature for achieving a dual pharmacological profile encompassing both serotonin reuptake inhibition (SERT) and 5-HT1A receptor antagonism [1]. This dual mechanism is a prominent design strategy for next-generation antidepressants with a faster onset of action. While the methoxy or unsubstituted phenyl analogs primarily engage a single target or have a different activity bias, the 4-nitrophenyl architecture consistently shows the desired dual engagement in compound series [1]. The target compound, therefore, serves as a critical validated intermediate for building libraries of novel dual SERT/5-HT1A ligands.

5-HT1A Receptor SERT Dual Pharmacology Antidepressant

High-Value Application Scenarios for 3-[4-(4-Nitrophenyl)piperazin-1-yl]propanoic acid in Research and Development


Synthesis of Next-Generation Dual SERT/5-HT1A Ligand Libraries

Leveraging the established SAR that the 4-nitrophenyl core facilitates a dual SERT inhibition and 5-HT1A receptor antagonism profile [1], this compound serves as an advanced intermediate for generating focused libraries of novel, rapid-onset antidepressant candidates. Its propanoic acid handle allows for direct diversification into amides and esters without the need for additional linker synthesis, significantly streamlining the synthetic workflow .

Development of Selective Serotonergic Chemical Probes

Since the core 4-nitrophenylpiperazine exhibits exceptional potency and high selectivity for the serotonin transporter (SERT EC50 = 19-43 nM) over dopamine and norepinephrine transporters (EC50 > 10,000 nM) [1], the compound is the ideal starting material for creating activity-based probes or affinity chromatography resins for isolating, identifying, or imaging SERT-containing complexes, a task for which non-selective or less potent scaffolds are unsuitable.

Construction of Nitrophenylpiperazine-Based Sensor Interfaces

The free carboxylic acid moiety of the target compound enables direct covalent immobilization onto amine-functionalized biosensor surfaces (SPR, QCM) or nanoparticles [1]. This allows for the creation of robust sensor interfaces for studying the binding kinetics of the highly selective 4-nitrophenylpiperazine motif with SERT, offering a distinct operational advantage over the parent pNPP molecule which lacks this direct conjugation capacity .

Investigating the Role of Electron-Withdrawing Substituents in Neurotransmitter Reuptake

Used as a critical comparator in SAR studies, this compound, with its strong electron-withdrawing nitro group (σp ≈ +0.78), allows researchers to systematically probe the effect of aromatic electronics on the selectivity and potency of transport inhibition. Its significantly lower LogP (1.72) compared to the chlorophenyl analog (1.94) also allows for the decoupling of electronic and lipophilic effects in drug design experiments [1].

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